molecular formula C₁₂H₂₂O₂ B1144478 sec-Butyl Cypionate CAS No. 959015-71-5

sec-Butyl Cypionate

Cat. No. B1144478
CAS RN: 959015-71-5
M. Wt: 198.3
InChI Key:
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Description

Sec-Butyl Cypionate (SBC) is a synthetic ester of the naturally occurring steroid hormone cypionate. It is a versatile compound that has been used in a variety of scientific and medical research applications.

Scientific Research Applications

Sec-butyl cypionate has been used in a variety of scientific and medical research applications. It has been used to study the effects of steroid hormones on cell growth and development, as well as to investigate the effects of steroid hormones on metabolism and the endocrine system. It has also been used to study the effects of steroid hormones on the immune system and the cardiovascular system. In addition, it has been used to investigate the effects of steroid hormones on the reproductive system, as well as to study the effects of steroid hormones on behavior and cognition.

Mechanism of Action

Sec-butyl cypionate acts on the body in a similar manner to other steroid hormones. It binds to specific steroid hormone receptors in the target cells and activates them to produce the desired effects. It is thought to act by modulating gene expression, influencing the production of proteins, and altering cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of sec-butyl cypionate are largely dependent on the dose and duration of exposure. At low doses, it has been shown to have anabolic effects, such as increased muscle mass, increased bone density, and increased strength. At higher doses, it has been shown to have anabolic and androgenic effects, such as increased muscle mass, increased bone density, increased strength, increased libido, and increased aggression.

Advantages and Limitations for Lab Experiments

The advantages of using sec-butyl cypionate in lab experiments include its low cost and its ability to be synthesized in a multi-step process. Additionally, it is a versatile compound that can be used in a variety of scientific and medical research applications. The major limitation of sec-butyl cypionate is its potential for causing side effects at high doses, such as increased aggression, increased libido, and increased risk of cardiovascular disease.

Future Directions

The future of sec-butyl cypionate is likely to involve further research into its effects on the body and its potential applications in medical and scientific research. Possible future directions include studying the effects of sec-butyl cypionate on the immune system, its effects on behavior and cognition, and its potential use in the treatment of certain diseases, such as cancer. Additionally, further research into the synthesis of sec-butyl cypionate and its potential for use in drug delivery systems is likely to be pursued.

Synthesis Methods

The synthesis of sec-butyl cypionate is a multi-step process that begins with the reaction of the corresponding acid chloride with a base, such as sodium hydroxide. This reaction produces the intermediate, sec-butyl cyanoacetate. This intermediate is then reacted with an alcohol, such as ethanol, to form sec-butyl cypionate. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to ensure that the product is not oxidized.

properties

{ "Design of the Synthesis Pathway": "The synthesis of sec-Butyl Cypionate can be achieved through esterification of sec-butanol with cinnamic acid followed by reduction of the resulting cinnamic ester to sec-butyl cinnamate and subsequent transesterification with methyl butyrate.", "Starting Materials": [ "sec-butanol", "cinnamic acid", "methyl butyrate", "sodium borohydride", "methanol", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Esterification of sec-butanol with cinnamic acid in the presence of sulfuric acid as a catalyst to form sec-butyl cinnamate.", "Step 2: Reduction of sec-butyl cinnamate with sodium borohydride in methanol to form sec-butyl cinnamyl alcohol.", "Step 3: Transesterification of sec-butyl cinnamyl alcohol with methyl butyrate in the presence of sodium hydroxide as a catalyst to form sec-Butyl Cypionate.", "Step 4: Purification of the product by distillation and recrystallization." ] }

CAS RN

959015-71-5

Product Name

sec-Butyl Cypionate

Molecular Formula

C₁₂H₂₂O₂

Molecular Weight

198.3

synonyms

Cyclopentanepropanoic Acid 1-Methylpropyl Ester

Origin of Product

United States

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